molecular formula C18H14FNO4S B6039034 ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B6039034
M. Wt: 359.4 g/mol
InChI Key: WEOQPBXEURIGQY-IUUVDYQKSA-N
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Description

Ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a furan-2-carbaldehyde derivative with a thiophene-3-carboxylate ester in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents like ethanol or methanol.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield the corresponding dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce dihydrothiophene derivatives.

Scientific Research Applications

Ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylate and thiophene-3-carboxylate.

    Furan Derivatives: Compounds such as furan-2-carbaldehyde and furan-3-carboxylate.

Uniqueness

Ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the fluorophenyl and furan moieties, along with the thiophene core, contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (5Z)-2-(4-fluorophenyl)imino-5-(furan-2-ylmethylidene)-4-hydroxythiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4S/c1-2-23-18(22)15-16(21)14(10-13-4-3-9-24-13)25-17(15)20-12-7-5-11(19)6-8-12/h3-10,21H,2H2,1H3/b14-10-,20-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOQPBXEURIGQY-IUUVDYQKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=CO2)SC1=NC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=CO2)/SC1=NC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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